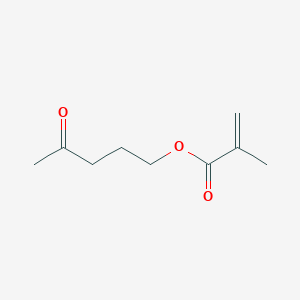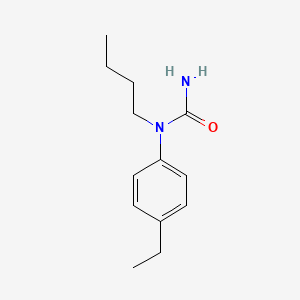
8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride is an organic compound belonging to the benzodioxine family. This compound is characterized by a benzodioxine ring structure with a methyl group at the 8th position and a carbonyl chloride functional group at the 7th position. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride typically involves the reaction of 8-methyl-2H,4H-1,3-benzodioxine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
- Dissolve 8-methyl-2H,4H-1,3-benzodioxine in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and large-scale reflux apparatus. The purification process may include additional steps such as distillation and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 8-methyl-2H,4H-1,3-benzodioxine-7-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous base (e.g., NaOH)
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Aldehydes/Alcohols: Formed by reduction
Applications De Recherche Scientifique
8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form various derivatives. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methyl-2H,4H-1,3-benzodioxine-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
8-Methyl-2H,4H-1,3-benzodioxine-7-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
8-Methyl-2H,4H-1,3-benzodioxine-7-thioester: Similar structure but with a thioester group instead of a carbonyl chloride group.
Uniqueness
8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. The presence of the carbonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
259795-43-2 |
|---|---|
Formule moléculaire |
C10H9ClO3 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
8-methyl-4H-1,3-benzodioxine-7-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-6-8(10(11)12)3-2-7-4-13-5-14-9(6)7/h2-3H,4-5H2,1H3 |
Clé InChI |
ZVJVBUPSWUCQON-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OCOC2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol](/img/structure/B12580625.png)

![4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine](/img/structure/B12580631.png)


![Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B12580656.png)

![6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12580675.png)



